N-cyclopentyl-4-methylpyridin-3-amine
Description
N-cyclopentyl-4-methylpyridin-3-amine is a pyridine derivative featuring a cyclopentyl group attached to the amine nitrogen at the 3-position of the pyridine ring and a methyl substituent at the 4-position.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-cyclopentyl-4-methylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-9-6-7-12-8-11(9)13-10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
NQUWJKHMUFVUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopentyl-4-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Another method involves the reductive amination of 4-methylpyridin-3-amine with cyclopentanone. This process requires a reducing agent such as sodium triacetoxyborohydride to facilitate the formation of the desired amine .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-cyclopentyl-4-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-cyclopentyl-4-methylpyridin-3-amine, highlighting variations in substituents and their impact on physicochemical properties:
Key Observations :
- Substituent Diversity : The cyclopentyl group in this compound is replaced with cyclopropyl in the pyrazole derivative , while larger substituents like tetrahydro-2H-pyran and piperazine are observed in more complex analogs .
- Impact of Fluorine : The trifluoromethyl group in the piperazine derivative (C₂₇H₄₀F₃N₃O₂) enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry .
- Synthetic Challenges : Lower yields (e.g., 17.9% for the cyclopropyl-pyrazole compound) are attributed to steric hindrance and competing side reactions in Cu-mediated cross-coupling processes .
Physicochemical and Spectroscopic Properties
Pharmacological Relevance
- CNS Penetration : Methyl and cyclopentyl groups may enhance blood-brain barrier permeability compared to polar nitrophenyl derivatives (e.g., C₁₂H₁₁N₃O₂) .
Biological Activity
N-cyclopentyl-4-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a pyridine ring, which contributes to its unique pharmacological properties. The molecular formula is , and its structure can influence its interaction with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclopentyl group on pyridine | Potentially interacts with cyclin-dependent kinases |
The primary mechanism of action for this compound involves its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
| Activity Type | Description |
|---|---|
| CDK Inhibition | Selectively inhibits CDK4 and CDK6, leading to cell cycle arrest. |
| Apoptosis Induction | Promotes apoptosis in cancer cell lines through increased caspase activity. |
| Enzyme Interaction | Potential interactions with other enzymes involved in disease processes. |
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits proliferation in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The compound showed IC50 values indicating effective cytotoxicity at low micromolar concentrations.
Mechanistic Insights
Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in MCF-7 cells, suggesting disruption of normal cell cycle progression. Additionally, Western blot analyses indicated increased expression of p53 and activation of caspase pathways, further supporting its role as an apoptosis inducer.
Comparative Studies
When compared to standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior efficacy against certain cancer cell lines, highlighting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
